

An In-depth Technical Guide on Methyl-quinolin-8-ylmethyl-amine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Methyl-quinolin-8-ylmethyl-amine**

Cat. No.: **B1355219**

[Get Quote](#)

CAS Number: 60843-63-2

Molecular Formula: C₁₁H₁₂N₂

Introduction

Methyl-quinolin-8-ylmethyl-amine is a chemical compound belonging to the quinoline family. While specific research on this molecule is limited in publicly available literature, its structural similarity to other 8-substituted quinoline derivatives suggests potential biological activities. This guide provides a comprehensive overview based on existing knowledge of related compounds, offering insights into its synthesis, potential applications, and relevant experimental data from analogous structures. This document is intended for researchers, scientists, and drug development professionals.

Chemical Properties


Property	Value	Source
CAS Number	60843-63-2	[1]
Molecular Formula	C ₁₁ H ₁₂ N ₂	[1]
Appearance	Liquid	[1]
Purity	≥ 99.0%	[1]
Storage	Store in a tightly closed container	[1]

Proposed Synthesis

A plausible synthetic route for **Methyl-quinolin-8-ylmethyl-amine** can be extrapolated from established methods for analogous compounds, such as the synthesis of 4-Methylisoquinolin-8-amine. A likely pathway would involve the reduction of a suitable precursor.

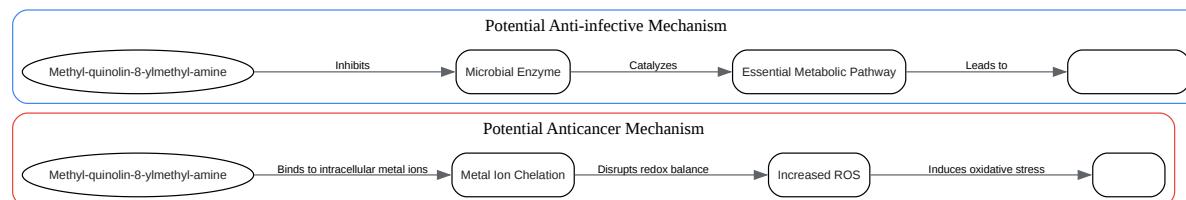
A potential precursor, 8-(chloromethyl)quinoline, could be reacted with methylamine in a nucleophilic substitution reaction to yield the final product. Alternatively, a reductive amination of quinoline-8-carbaldehyde with methylamine would also be a viable synthetic strategy.

Conceptual Synthesis Workflow:

[Click to download full resolution via product page](#)

Caption: Plausible synthetic routes to **Methyl-quinolin-8-ylmethyl-amine**.

Potential Biological Activities and Signaling Pathways


Derivatives of 8-aminoquinoline and 8-hydroxyquinoline have demonstrated a wide range of biological activities, suggesting potential areas of investigation for **Methyl-quinolin-8-ylmethyl-amine**.

Anticancer Activity: Many quinoline derivatives exhibit anticancer properties. For instance, 8-hydroxyquinoline-derived Mannich bases have been shown to target multidrug-resistant cancer cells.^[2] The mechanism often involves the chelation of metal ions, which can disrupt cellular processes in cancer cells.

Anti-infective Properties: 8-Quinolinamines have been evaluated as broad-spectrum anti-infectives, showing activity against various parasites, fungi, and bacteria.^[3] The mechanism of action can vary, but for some pathogens, it may involve the inhibition of essential enzymes or disruption of cell membranes.

Hypothesized Signaling Pathway Involvement:

Based on the activities of related compounds, **Methyl-quinolin-8-ylmethyl-amine** could potentially interact with pathways involved in cell proliferation and survival, such as those regulated by protein kinases. In the context of infectious diseases, it might interfere with microbial metabolic pathways.

[Click to download full resolution via product page](#)

Caption: Hypothesized mechanisms of action for **Methyl-quinolin-8-ylmethyl-amine**.

Experimental Data for Analogous Compounds

Due to the lack of specific experimental data for **Methyl-quinolin-8-ylmethyl-amine**, the following tables summarize quantitative data for structurally related 8-aminoquinoline and 8-hydroxyquinoline derivatives. This information provides a valuable reference for predicting the potential efficacy and cytotoxicity of the title compound.

Table 1: In Vitro Antimalarial and Antileishmanial Activities of 8-Quinolinamine Derivatives[3]

Compound	P. falciparum (D6) IC ₅₀ (ng/mL)	P. falciparum (W2) IC ₅₀ (ng/mL)	L. donovani IC ₅₀ (μg/mL)
Derivative 1	20	22	0.84
Derivative 2	4760	4760	5.0
Pentamidine	-	-	1.95-7.0 (IC ₉₀)

Table 2: Antifungal and Antibacterial Activities of 8-Quinolinamine Derivatives[3]

Compound	C. albicans IC ₅₀ (μg/mL)	C. neoformans IC ₅₀ (μg/mL)	S. aureus IC ₅₀ (μg/mL)	MRSA IC ₅₀ (μg/mL)
Derivative A	4.93	0.67	1.33	1.38
Derivative B	19.38	18.64	18.9	15.34

Experimental Protocols for Analogous Compounds

The following are generalized experimental protocols for the synthesis and biological evaluation of compounds structurally related to **Methyl-quinolin-8-ylmethyl-amine**.

Protocol 1: General Synthesis of 8-Hydroxyquinoline-Derived Mannich Bases[2]

- Reaction Setup: A solution of the secondary amine (e.g., 1-methylpiperazine, 5.16 mmol) and 37% formaldehyde (4.47 mmol) in ethanol (5 mL) is stirred for 1 hour.

- Addition of 8-Hydroxyquinoline: 8-hydroxyquinoline (3.44 mmol) in 5 mL of ethanol is added to the mixture.
- Reaction: The mixture is stirred at room temperature for 12 hours.
- Work-up: The solvent is removed under reduced pressure to yield the crude product.
- Purification: The crude product is purified by column chromatography or recrystallization.

Protocol 2: In Vitro Antimalarial Assay[3]

- Parasite Culture: Plasmodium falciparum strains (D6 and W2) are maintained in continuous culture in human erythrocytes.
- Drug Preparation: Test compounds are dissolved in DMSO and serially diluted.
- Assay: Synchronized ring-stage parasites are incubated with the test compounds for 72 hours.
- Measurement of Inhibition: Parasite growth inhibition is determined by measuring parasite lactate dehydrogenase activity.
- Data Analysis: IC₅₀ values are calculated from the dose-response curves.

Conclusion

While direct experimental data on **Methyl-quinolin-8-ylmethyl-amine** is not readily available, this technical guide provides a comprehensive overview based on the known properties and activities of structurally similar quinoline derivatives. The proposed synthetic routes, potential biological activities, and experimental protocols for related compounds offer a solid foundation for researchers and drug development professionals to initiate further investigation into this compound. Its structural features suggest that it may hold promise as a scaffold for the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases. Further research is warranted to elucidate the specific biological profile of **Methyl-quinolin-8-ylmethyl-amine**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide on Methyl-quinolin-8-ylmethyl-amine]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1355219#cas-number-for-methyl-quinolin-8-ylmethyl-amine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com